molecular formula C8H3Cl5N2O B8585788 Chloro[2-(2,4,6-trichlorophenyl)hydrazinylidene]acetyl chloride CAS No. 53682-80-7

Chloro[2-(2,4,6-trichlorophenyl)hydrazinylidene]acetyl chloride

Cat. No. B8585788
CAS No.: 53682-80-7
M. Wt: 320.4 g/mol
InChI Key: RIVOIJZSELUXNU-UHFFFAOYSA-N
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Patent
US04006132

Procedure details

A solution consisting of 17.0 g. )0.05 mole) chloroglyoxyloyl chloride (2,4,6-trichlorophenyl)hydrazone and 200 ml. ethanol was heated at the reflux temperature for 30 min. This reaction solution was then concentrated to a volume of about 50 ml. and cooled. The solids that separated were recovered on a filter, and the solids on the filter were recrystallized two times from technical hexane to give ethyl chloroglyoxylate 2-(2,4,6-trichlorophenyl)-hydrazone having a melting range at 65° to 73° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[NH:10][N:11]=[C:12]([Cl:16])[C:13](Cl)=[O:14].[CH2:17]([OH:19])[CH3:18]>>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[NH:10][N:11]=[C:12]([Cl:16])[C:13]([O:19][CH2:17][CH3:18])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)NN=C(C(=O)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
This reaction solution was then concentrated to a volume of about 50 ml
TEMPERATURE
Type
TEMPERATURE
Details
and cooled
CUSTOM
Type
CUSTOM
Details
The solids that separated
CUSTOM
Type
CUSTOM
Details
were recovered on a filter
CUSTOM
Type
CUSTOM
Details
the solids on the filter were recrystallized two times from technical hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)NN=C(C(=O)OCC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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